molecular formula C15H22BrNO2 B3857014 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine

Cat. No.: B3857014
M. Wt: 328.24 g/mol
InChI Key: GDSYQFWTDMQNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine is a chemical compound with the molecular formula C13H18BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenoxy group attached to a piperidine ring through an ethoxyethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with piperidine in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxyethylpiperidine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Phenoxyethylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study the interactions of bromophenoxy compounds with biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The ethoxyethyl linkage allows for flexibility in the molecule, facilitating its binding to target sites.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the piperidine ring.

    2-(2-Bromophenoxy)ethanol: An intermediate in the synthesis of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine.

    Phenoxyethylpiperidine: Lacks the bromine atom, making it less reactive in certain chemical reactions.

Uniqueness

This compound is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and biological activity. The combination of the piperidine ring and the ethoxyethyl linkage further enhances its versatility in various applications.

Properties

IUPAC Name

1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c16-14-6-2-3-7-15(14)19-13-12-18-11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSYQFWTDMQNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine
Reactant of Route 3
Reactant of Route 3
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine
Reactant of Route 4
Reactant of Route 4
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine
Reactant of Route 5
Reactant of Route 5
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine
Reactant of Route 6
Reactant of Route 6
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.